

An In-Depth Technical Guide to 2-Ethoxycarbonyl-ethyl-phthalimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethoxycarbonyl-ethyl-phthalimide

Cat. No.: B1607649

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Ethoxycarbonyl-ethyl-phthalimide**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, a robust synthesis protocol, and its primary applications, grounding all information in established scientific principles and methodologies.

Core Molecular and Physical Properties

2-Ethoxycarbonyl-ethyl-phthalimide, also known by its IUPAC name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, is a stable, colorless to yellow solid compound.^[1] It serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its structure incorporates a phthalimide group, which acts as a protected form of a primary amine, linked via an ethyl chain to an ethoxycarbonyl (ethyl ester) group. This unique arrangement makes it a valuable precursor for synthesizing β -amino acids and other complex nitrogen-containing molecules.

Below is a summary of its key quantitative properties:

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO ₄	[1] [2]
Molecular Weight	247.25 g/mol	[1] [2]
CAS Number	4561-06-2	[1] [2]
Appearance	Colorless to yellow solid	[1]
Purity	≥ 95% (by NMR)	[1]
Storage Conditions	0-8°C	[1]

Molecular Structure Diagram

The diagram below illustrates the two-dimensional chemical structure of **2-Ethoxycarbonyl-ethyl-phthalimide**, highlighting the phthalimide ring system connected to the ethyl propanoate chain.

Caption: 2D structure of **2-Ethoxycarbonyl-ethyl-phthalimide**.

Synthesis Protocol: Modified Gabriel Synthesis

The synthesis of **2-Ethoxycarbonyl-ethyl-phthalimide** is reliably achieved through a variation of the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. In this case, ethyl 3-bromopropanoate is the alkylating agent of choice.

Expert Rationale

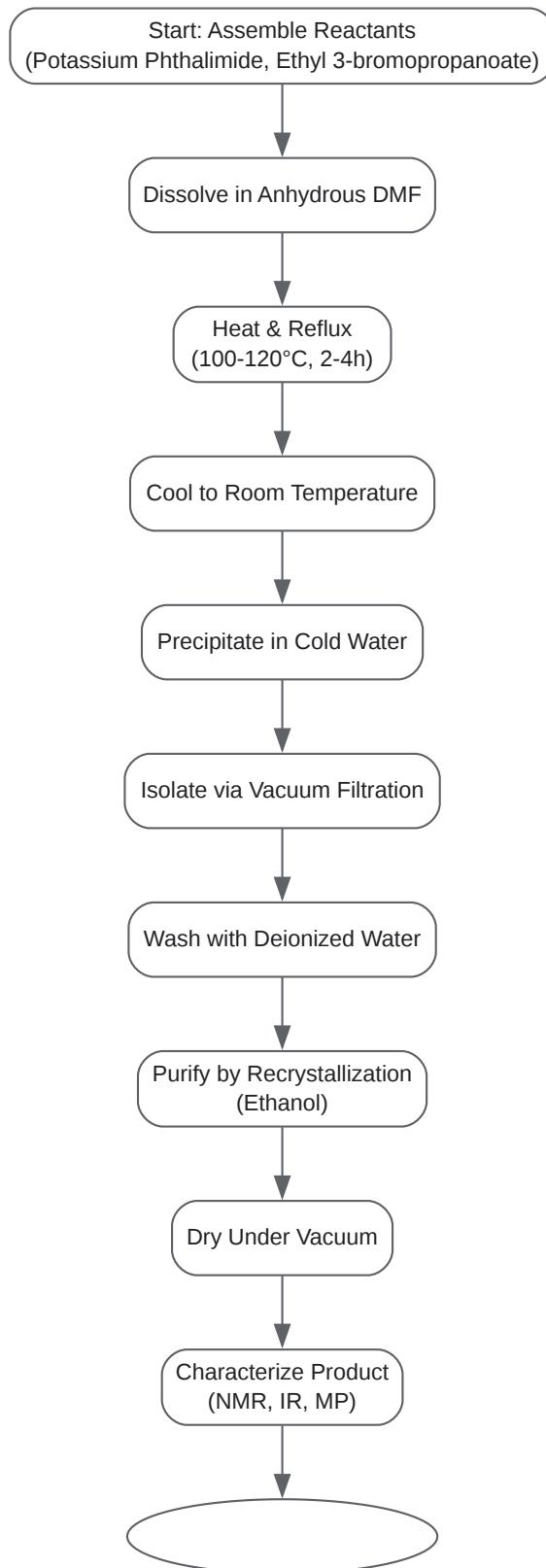
The Gabriel synthesis is a cornerstone of amine synthesis for several reasons. By using potassium phthalimide, the nitrogen atom is rendered nucleophilic yet sterically hindered and part of a non-reactive imide system. This elegantly prevents the over-alkylation that frequently plagues amine syntheses using ammonia or simple alkylamines, leading to a cleaner reaction and a higher yield of the desired primary amine precursor. The phthalimide group serves as a robust protecting group that can be removed under well-established conditions later in a synthetic sequence.

Detailed Experimental Workflow

The following protocol is a self-validating system, including purification and confirmation steps.

Materials:

- Potassium phthalimide
- Ethyl 3-bromopropanoate
- N,N-Dimethylformamide (DMF), anhydrous
- Deionized water
- Ethanol
- Standard reflux apparatus, magnetic stirrer, filtration equipment.


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium phthalimide (1.0 equivalent).
- Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The choice of DMF is critical; its high boiling point allows for elevated reaction temperatures to drive the SN2 reaction to completion, and its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion.
- Reagent Addition: While stirring, add ethyl 3-bromopropanoate (1.1 equivalents) to the mixture. A slight excess of the alkylating agent ensures the complete consumption of the potassium phthalimide.
- Heating and Reflux: Heat the reaction mixture to approximately 100-120°C and maintain it under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water while

stirring vigorously. This step is crucial as **2-Ethoxycarbonyl-ethyl-phthalimide** is insoluble in water, causing it to precipitate out of the solution, while the DMF and any inorganic byproducts remain dissolved.

- Isolation: Collect the precipitated solid product by vacuum filtration. Wash the crude product thoroughly with deionized water to remove any residual DMF and salts.
- Purification: Recrystallize the crude solid from ethanol. This step removes unreacted starting materials and minor side products, yielding a purified, crystalline final product.
- Drying and Characterization: Dry the purified crystals under vacuum. The identity and purity of the final compound should be confirmed using techniques such as ^1H NMR spectroscopy, IR spectroscopy, and melting point determination.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Ethoxycarbonyl-ethyl-phthalimide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607649#2-ethoxycarbonyl-ethyl-phthalimide-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1607649#2-ethoxycarbonyl-ethyl-phthalimide-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com